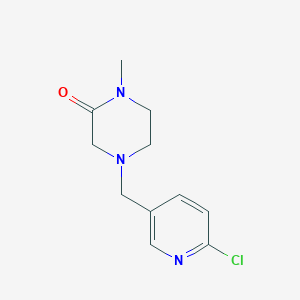![molecular formula C9H6N4O2 B8626374 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8626374.png)
4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they exhibit a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile typically involves the nitration of a suitable benzimidazole precursor. One common method is the electrophilic nitration of 4-methylbenzimidazole using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Cyano-4-methyl-5-aminobenzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: 7-Cyano-4-carboxy-5-nitrobenzimidazole.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the inhibition of key enzymes or the induction of oxidative stress, contributing to its biological activity.
Comparación Con Compuestos Similares
4-Methyl-5-nitrobenzimidazole: Lacks the cyano group, resulting in different reactivity and biological activity.
7-Cyano-5-nitrobenzimidazole:
4-Cyano-5-nitrobenzimidazole: Lacks the methyl group, leading to variations in its reactivity and biological effects.
Uniqueness: 4-Methyl-5-nitro-1H-benzo[d]imidazole-7-carbonitrile is unique due to the combination of cyano, methyl, and nitro substituents on the benzimidazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6N4O2 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
7-methyl-6-nitro-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(13(14)15)2-6(3-10)9-8(5)11-4-12-9/h2,4H,1H3,(H,11,12) |
Clave InChI |
KOODEGQAZKLUMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1N=CN2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-](/img/structure/B8626320.png)



![2,3-Dihydro-benzo[b]oxepin-4-carboxylic acid](/img/structure/B8626335.png)
![2-Pyrrolidinone, 1-[[4-(diethylamino)phenyl]sulfonyl]-](/img/structure/B8626336.png)



![3-[(2,4-dimethoxyphenyl)methylamino]phenol](/img/structure/B8626354.png)

